molecular formula C5H11Cl2N3S B172021 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride CAS No. 105774-05-8

5-(2-Aminoethyl)thiazol-2-amine dihydrochloride

Cat. No. B172021
CAS RN: 105774-05-8
M. Wt: 216.13 g/mol
InChI Key: NFOZLNMXGIFIKA-UHFFFAOYSA-N
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Description

“5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is a compound that belongs to the thiazole group of chemicals . It has a molecular weight of 230.16 and its IUPAC name is 5-(2-aminoethyl)-4-methylthiazol-2-amine dihydrochloride .


Synthesis Analysis

The synthesis of thiazol-2-amines, such as “5-(2-Aminoethyl)thiazol-2-amine dihydrochloride”, can be achieved via the Mannich reaction with secondary amines . Another synthetic strategy involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular formula of “5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is C6H13Cl2N3S . The InChI code is 1S/C6H11N3S.2ClH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H . The canonical SMILES representation is C1=C(SC(=N1)N)CCN .


Physical And Chemical Properties Analysis

The molecular weight of “5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is 143.21 g/mol . It has a topological polar surface area of 93.2 Ų and a complexity of 88.3 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and study of structural properties of thiazole derivatives, including those similar to "5-(2-Aminoethyl)thiazol-2-amine dihydrochloride," have been a topic of interest in chemical research. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the thiazole family, showcases the versatility of thiazole derivatives in chemical synthesis. These compounds are synthesized through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, leading to a series of compounds with potential applications in medicinal chemistry due to their structural properties (Issac & Tierney, 1996).

Therapeutic Applications

Thiazole and its derivatives have been extensively reviewed for their therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. These reviews highlight the significant biological properties and therapeutic applications of thiazole derivatives reported in patents from various companies. The versatility of thiazole derivatives in pharmaceutical research is emphasized by their wide range of possible therapeutic applications, underscoring the unpredictability of pharmacological activity due to structural modifications of prototype drug molecules (Leoni et al., 2014).

Biological Activities

The biological activities of thiazolidine derivatives, a closely related class to thiazoles, have also been a focus of research, showing diverse therapeutic and pharmaceutical activities. These activities include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. Various synthetic approaches, including multicomponent reaction, click reaction, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. The exploration of thiazolidine motifs bridges organic synthesis and medicinal chemistry, prompting ongoing research into new drug candidates (Sahiba et al., 2020).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the continued interest in thiazole derivatives for developing therapeutic agents. These compounds are synthesized through cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities, highlighting the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

properties

IUPAC Name

5-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZLNMXGIFIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545596
Record name 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105774-05-8
Record name 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-aminoethyl)-1,3-thiazol-2-amine
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